molecular formula C21H21O10+ B3029727 Cyanidin-3-o-rhamnoside CAS No. 768299-10-1

Cyanidin-3-o-rhamnoside

Cat. No.: B3029727
CAS No.: 768299-10-1
M. Wt: 433.4 g/mol
InChI Key: USWXMMRFOWNEOR-VWLKIGRWSA-O
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Description

Cyanidin-3-o-rhamnoside is a naturally occurring anthocyanin, a type of flavonoid, found in various fruits and vegetables. It is known for its vibrant red to purple color and is commonly present in berries, such as blackberries and raspberries. This compound is of significant interest due to its potential health benefits, including antioxidant, anti-inflammatory, and anti-diabetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanidin-3-o-rhamnoside can be synthesized through enzymatic glycosylation, where cyanidin is glycosylated with rhamnose using specific glycosyltransferases. This method involves the use of enzymes to catalyze the transfer of rhamnose to cyanidin under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources. For instance, acerola fruit is a rich source of this compound. The extraction process includes dissolving the fruit puree in distilled water, stirring, and centrifugation to obtain the supernatant containing this compound .

Chemical Reactions Analysis

Types of Reactions: Cyanidin-3-o-rhamnoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Health Benefits

Cyanidin-3-O-rhamnoside has garnered attention for its diverse health-promoting properties, which include:

  • Antioxidant Activity : Cy3R exhibits significant antioxidant properties, which help mitigate oxidative stress and protect cells from damage. This activity is crucial in preventing chronic diseases such as cancer and cardiovascular diseases .
  • Anti-inflammatory Effects : Studies indicate that Cy3R can reduce inflammation by modulating various inflammatory pathways. This property is particularly relevant in conditions like arthritis and metabolic syndrome .
  • Cancer Prevention : Research has shown that Cy3R may inhibit the growth of cancer cells. In vitro studies demonstrated that it could induce apoptosis (programmed cell death) in melanoma and lung cancer cells, suggesting its potential as a chemopreventive agent .
  • Neuroprotective Effects : Evidence suggests that Cy3R can cross the blood-brain barrier, potentially enhancing cognitive function and providing neuroprotection against age-related decline. Animal studies have indicated improvements in memory and learning capabilities in aged rats following Cy3R administration .

Bioavailability and Metabolism

Understanding the bioavailability of Cy3R is essential for its application in dietary supplements and functional foods. Studies have shown that:

  • Following ingestion, Cy3R is rapidly absorbed and metabolized, with peak plasma concentrations occurring within 1.5 hours. However, urinary excretion of anthocyanins remains low, indicating extensive metabolism .
  • The compound can be detected in various tissues, including the brain and ocular tissues, highlighting its potential systemic effects .

Industrial Applications

This compound is not only valuable for health but also has applications in food technology:

  • Natural Colorant : Due to its vibrant color properties, Cy3R is utilized as a natural food coloring agent in beverages, confectioneries, and dairy products. Its stability under certain conditions makes it a preferable alternative to synthetic dyes .
  • Food Preservation : The antioxidant properties of Cy3R can enhance the shelf life of food products by preventing oxidative spoilage. Its incorporation into food formulations can improve both safety and quality .

Case Studies

Several studies have documented the effects of this compound across various applications:

Study ReferenceSubjectFindings
Human clinical trialsDemonstrated antioxidant capacity and low urinary excretion rates of Cy3R after consumption of berry extracts.
Animal modelsShowed improved cognitive function in aged rats fed with anthocyanin-rich diets containing Cy3R.
Cell cultureInduced apoptosis in melanoma cells with dose-dependent effects on cell viability.

Comparison with Similar Compounds

Biological Activity

Cyanidin-3-O-rhamnoside (Cy3R) is a naturally occurring anthocyanin found in various fruits, particularly berries. It has garnered attention for its potential health benefits due to its biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This article provides a comprehensive overview of the biological activity of Cy3R, supported by data tables, case studies, and detailed research findings.

This compound is a glycosylated form of cyanidin, characterized by the presence of a rhamnose sugar moiety. It is commonly found in:

  • Fruits : Berries (e.g., blackcurrants, blueberries), grapes, and cherries.
  • Vegetables : Red cabbage and other pigmented plants.

The chemical structure of Cy3R contributes to its stability and bioactivity, which are influenced by factors such as pH and temperature during processing and storage.

1. Antioxidant Activity

Cy3R exhibits significant antioxidant properties, which can protect cells from oxidative stress. Studies have demonstrated that it scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

Table 1: Antioxidant Activity of Cy3R

StudyMethodFindings
DPPH AssayCy3R showed a strong ability to reduce DPPH radicals, indicating potent free radical scavenging activity.
ABTS AssayThe compound effectively neutralized ABTS radicals, with an IC50 value comparable to well-known antioxidants like vitamin C.

2. Anti-inflammatory Effects

Research indicates that Cy3R can modulate inflammatory pathways. It inhibits pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

Case Study:
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with Cy3R significantly reduced levels of TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent .

3. Anti-cancer Properties

Cy3R has been investigated for its anti-cancer effects across various cancer cell lines. It induces apoptosis and inhibits proliferation in several types of cancer cells.

Table 2: Anti-cancer Effects of Cy3R

Cancer TypeMechanism of ActionReference
BreastInduces apoptosis via caspase activation
ColorectalInhibits cell cycle progression through modulation of cyclins
ProstateSuppresses metastatic potential by downregulating MMPs

The biological activities of Cy3R are attributed to several mechanisms:

  • Antioxidant Mechanism : Cy3R reduces oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the expression of antioxidant enzymes.
  • Anti-inflammatory Pathway : It inhibits NF-kB signaling, leading to decreased expression of inflammatory mediators.
  • Apoptotic Induction : Cy3R activates intrinsic apoptotic pathways in cancer cells through mitochondrial membrane potential disruption.

Bioavailability and Metabolism

The bioavailability of Cy3R is relatively low; however, it undergoes extensive metabolism in the human body to produce various metabolites that may also contribute to its biological effects. Studies indicate that after ingestion, Cy3R can be detected in plasma and urine within hours, with metabolites such as cyanidin-3-O-glucoside being predominant .

Table 3: Bioavailability Studies

StudyMethodologyFindings
Human TrialsPeak plasma concentration reached within 30 minutes post-ingestion; low excretion rates observed (0.1% - 0.5%).
Animal StudiesSignificant accumulation in liver and kidney tissues; potential for targeting specific organs.

Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c1-8-17(26)18(27)19(28)21(29-8)31-16-7-11-13(24)5-10(22)6-15(11)30-20(16)9-2-3-12(23)14(25)4-9/h2-8,17-19,21,26-28H,1H3,(H3-,22,23,24,25)/p+1/t8-,17-,18+,19+,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWXMMRFOWNEOR-VWLKIGRWSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21O10+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401345643
Record name Cyanidin-3-O-rhamnoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

768299-10-1
Record name Cyanidin-3-O-rhamnoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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